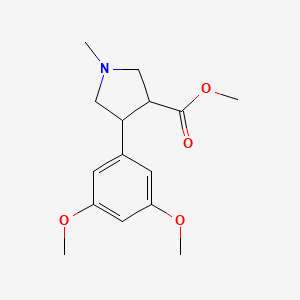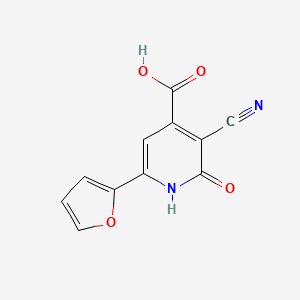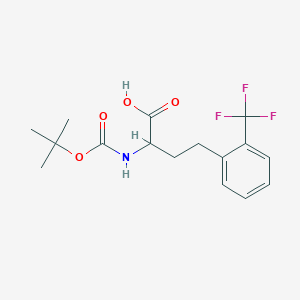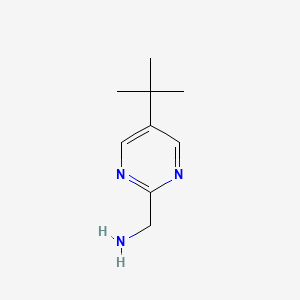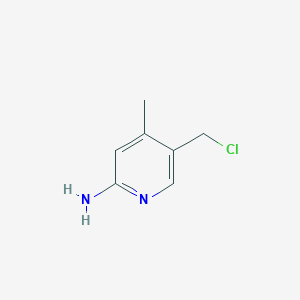
5-(Chloromethyl)-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-methylpyridin-2-amine typically involves the chloromethylation of 4-methylpyridin-2-amine. One common method is the reaction of 4-methylpyridin-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl group on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the separation and purification processes are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. These reactions typically occur under mild conditions with the use of solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Reactions: N-oxides or other oxidized forms of the compound.
Reduction Reactions: Methyl derivatives of the original compound.
Scientific Research Applications
5-(Chloromethyl)-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological targets.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural: Another chloromethyl derivative with applications in organic synthesis and as an intermediate in the production of biofuels and polymers.
5-(Bromomethyl)furfural: Similar to 5-(Chloromethyl)furfural but with a bromine atom instead of chlorine, used in similar applications.
5-(Hydroxymethyl)furfural: A related compound with a hydroxymethyl group, widely studied for its potential in renewable energy and materials.
Uniqueness
5-(Chloromethyl)-4-methylpyridin-2-amine is unique due to its specific structure, which combines a chloromethyl group with a pyridine ring. This combination imparts distinct chemical reactivity and potential applications that differ from other similar compounds. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-(chloromethyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3,(H2,9,10) |
InChI Key |
FASVRLNKMUJNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


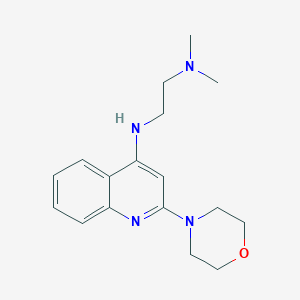
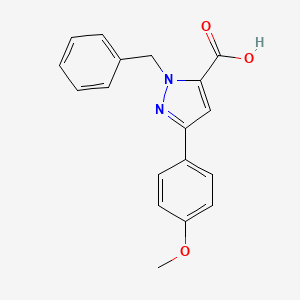

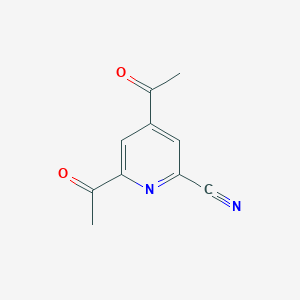

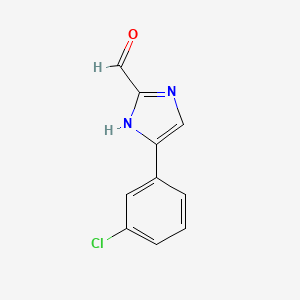
![9-Oxa-2,4-diazaspiro[5.5]undecan-3-one](/img/structure/B14863507.png)


